N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, while the benzothiazole ring is recognized for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of 2,3’-bipyridine with a benzothiazole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the bipyridine-benzothiazole linkage . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce various amines.
Scientific Research Applications
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing redox reactions and electron transfer processes. The benzothiazole ring can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its coordination chemistry applications.
1,10-Phenanthroline: Another ligand with similar coordination properties.
Benzothiazole derivatives: Compounds with various biological activities.
Uniqueness
N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide is unique due to its combined structural features, which allow it to participate in both coordination chemistry and biological interactions. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(13-5-6-16-17(9-13)25-12-23-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10,12H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGYNCYGRGPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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